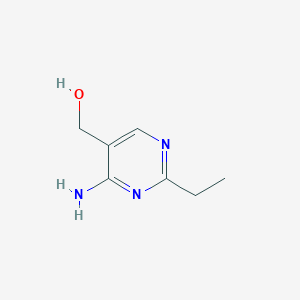

(4-Amino-2-ethylpyrimidin-5-yl)methanol

Vue d'ensemble

Description

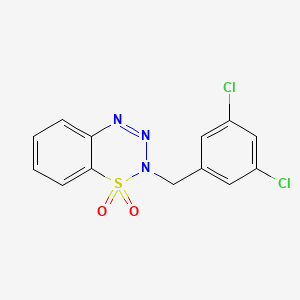

“(4-Amino-2-ethylpyrimidin-5-yl)methanol” is a chemical compound with the CAS Number: 876-21-1 and a molecular weight of 153.18 . It has a linear formula of C7H11N3O .

Synthesis Analysis

The synthesis of “(4-Amino-2-ethylpyrimidin-5-yl)methanol” involves the use of pyridine and thionyl chloride in dichloromethane and toluene . The reaction is cooled with an ice bath and stirred overnight . The solvent is then removed and the residue is used for the next step directly .Molecular Structure Analysis

The molecular structure of “(4-Amino-2-ethylpyrimidin-5-yl)methanol” is represented by the linear formula C7H11N3O . It consists of 7 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis

“(4-Amino-2-ethylpyrimidin-5-yl)methanol” is a solid at room temperature . It should be stored in a dry place at a temperature between 2-8°C . .Applications De Recherche Scientifique

Crystallographic Studies

One of the applications of derivatives of (4-Amino-2-ethylpyrimidin-5-yl)methanol is in crystallography. For instance, the nitrate salt of 24-pyrimidinium crown 6, which is a derivative, has been analyzed for its crystal structure. This compound was produced by refluxing thiamin mononitrate in methanol and recrystallized from methanol. It crystallizes in the rhombohedral space group, providing insights into complex crystal structures (Cramer et al., 1997).

Organic Synthesis

(4-Amino-2-ethylpyrimidin-5-yl)methanol and its derivatives find applications in organic synthesis. For example, a study explored the catalyst-free domino reaction of ethyl 4-hydroxyalkyl-2-ynoate with N-heteroarylmethyl-N-2,2-difluoroethan-1-amine, leading to the synthesis of compounds in methanol under reflux conditions. These synthetic approaches are crucial for creating complex organic compounds with potential biological activities (Zhao et al., 2020).

Thermodynamic Studies

In thermodynamics, the solubility of similar compounds like 2-amino-4-chloro-6-methoxypyrimidine in various organic solvents, including methanol, has been studied. These studies are essential for understanding the solubility behavior of pyrimidine derivatives in different solvents, which is critical in pharmaceutical formulation and chemical synthesis (Yao et al., 2017).

Photoinduced Reactions

Derivatives of (4-Amino-2-ethylpyrimidin-5-yl)methanol have been used in photoinduced reactions. For instance, the photoinduced addition of methanol to certain dihydropyrrole derivatives has been studied, leading to the production of various pyrrolidine-2-ones. This highlights its role in photochemistry and the synthesis of novel compounds (Drew et al., 1999).

Computational Chemistry

In computational chemistry, pyrimethamine-based novel co-crystal salts with derivatives have been studied. These studies involve detailed computational investigations, including density functional theory (DFT), to understand the stability and chemical properties of these co-crystal salts (Ashfaq et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of (4-Amino-2-ethylpyrimidin-5-yl)methanol are Thiaminase-2 and Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase . Thiaminase-2 is found in Bacillus subtilis, while Hydroxymethylpyrimidine/phosphomethylpyrimidine kinase is found in Salmonella typhimurium . These enzymes play crucial roles in the metabolism of thiamine compounds .

Mode of Action

(4-Amino-2-ethylpyrimidin-5-yl)methanol interacts with its targets by catalyzing an amino-pyrimidine hydrolysis reaction at the C5’ of the pyrimidine moiety of thiamine compounds . This reaction is part of a thiamine salvage pathway .

Biochemical Pathways

The biochemical pathways affected by (4-Amino-2-ethylpyrimidin-5-yl)methanol are primarily related to thiamine metabolism

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Result of Action

The molecular and cellular effects of (4-Amino-2-ethylpyrimidin-5-yl)methanol’s action are largely related to its impact on thiamine metabolism . By interacting with key enzymes in this pathway, the compound can influence the availability and utilization of thiamine in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-Amino-2-ethylpyrimidin-5-yl)methanol. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . .

Propriétés

IUPAC Name |

(4-amino-2-ethylpyrimidin-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-2-6-9-3-5(4-11)7(8)10-6/h3,11H,2,4H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFWVQIKQQWSPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C(=N1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501291869 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-ethylpyrimidin-5-yl)methanol | |

CAS RN |

876-21-1 | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-ethyl-5-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501291869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-3-pyridinylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B3038549.png)

![9-(2-bromophenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B3038550.png)

![(E)-3-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B3038556.png)

![4-{[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]methyl}phenyl methyl ether](/img/structure/B3038558.png)

![4-[2-({[(4-Chloroanilino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B3038559.png)

![2-amino-3-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3038561.png)

![4-({4-[(4-Bromophenyl)methoxy]-2,5-dimethylphenyl}methyl)morpholine](/img/structure/B3038565.png)